Galegine sulfate

Description

Properties

IUPAC Name |

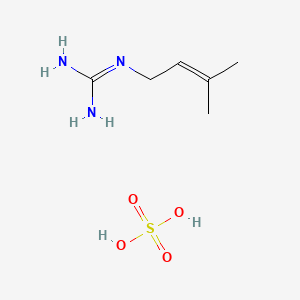

2-(3-methylbut-2-enyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNZDWZLEPDBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN=C(N)N)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942415 | |

| Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-86-8, 20284-78-0 | |

| Record name | Guanidine, N-(3-methyl-2-buten-1-yl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14279-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, (3-methyl-2-butenyl)-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020284780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A is for AAV: The Definitive Guide to Vector Design, Scalable Manufacturing, and Quality Control

Topic: Adeno-Associated Virus (AAV) Vector Engineering & Manufacturing Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and CMC Leads.

Executive Summary

Adeno-Associated Virus (AAV) has cemented its status as the "gold standard" delivery vehicle for in vivo gene therapy.[1][2][3] However, the transition from bench-scale efficacy to GMP-compliant manufacturing remains the industry's primary bottleneck. This guide synthesizes advanced capsid engineering strategies with scalable upstream/downstream protocols, offering a roadmap for high-titer, high-purity vector production.

PART 1: MOLECULAR ARCHITECTURE & CAPSID ENGINEERING

The first challenge in AAV development is not production, but tropism . Native serotypes (AAV1-9) often lack the specificity required for precision medicine, leading to off-target toxicity. Modern vector design moves beyond selecting a serotype to engineering it.

Rational Design vs. Directed Evolution

-

Rational Design: Involves site-directed mutagenesis of surface-exposed loops (e.g., the VR-IV loop on the capsid surface) to ablate native binding or insert novel peptide ligands. This requires high-resolution structural data (Cryo-EM).

-

Directed Evolution: A "survival of the fittest" approach. Large capsid libraries (

variants) are created via DNA shuffling or error-prone PCR. These libraries are injected in vivo, and capsids that successfully transduce the target tissue are recovered by PCR and subjected to iterative selection rounds.

The Transduction Pathway (Mechanism of Action)

Understanding the intracellular trafficking of AAV is critical for designing vectors that escape endosomal entrapment—a common rate-limiting step.

Figure 1: AAV Intracellular Trafficking Pathway Visualizing the journey from receptor binding to nuclear episomal formation.

Caption: The critical path of AAV transduction. Note that endosomal escape (green) is often the rate-limiting step modulated by capsid surface pH sensitivity.

PART 2: UPSTREAM MANUFACTURING (The Production Engine)

Scalability is the enemy of the Triple Transfection method. While adherent HEK293 cells are sufficient for R&D, clinical supply requires suspension adaptation or alternative platforms.

Comparative Analysis of Production Platforms

| Feature | HEK293 Triple Transfection | Baculovirus / Sf9 System | Producer Cell Lines (Stable) |

| Speed to Clinic | Fast (No viral banking required) | Medium (Bacmid generation) | Slow (Clone selection) |

| Scalability | Limited (Transfection efficiency drops >200L) | High (Infection based) | High (Induction based) |

| Packaging Efficiency | High (% Full capsids ~20-40%) | Variable (High empty capsid load) | Variable |

| Post-Translational Mods | Human-like (Low immunogenicity risk) | Insect-like (Altered glycosylation) | Human-like |

Protocol: Optimized Triple Transfection (Suspension HEK293)

Standard Operating Procedure for 1L Bioreactor Scale.

-

Cell Seeding: Inoculate suspension HEK293 cells at

cells/mL in chemically defined, serum-free media. -

Growth Phase: Culture for 24 hours until density reaches

cells/mL. Critical: Viability must be >95%. -

Transfection Complex Formation:

-

Plasmid Ratio: Mix pHelper : pRepCap : pTransgene at a 2:1:1 molar ratio . Total DNA load: 1.5 µg/mL of culture.

-

Transfection Reagent: Use PEI (Polyethylenimine) Max. Ratio of PEI:DNA = 2:1 (w/w) .

-

Incubation: Vortex vigorously and incubate for 15 minutes at room temperature to form polyplexes.

-

-

Transfection: Add complex dropwise to the bioreactor.

-

Harvest: Harvest 72 hours post-transfection. Add Lysis Buffer (50 mM Tris, 2 mM MgCl2, 0.5% Tween-20) directly to the bioreactor if performing in-situ lysis, or pellet cells if the serotype is not secreted.

-

Nuclease Treatment: Add Benzonase (50 U/mL) and incubate at 37°C for 1 hour to digest plasmid DNA and host chromatin. This reduces viscosity and improves chromatography performance.

PART 3: DOWNSTREAM PROCESSING (Purification)

The primary objective downstream is the separation of Empty vs. Full capsids . Empty capsids are immunogenic impurities that compete for receptor binding but deliver no therapeutic payload.

The Purification Workflow

Modern GMP processes have moved away from Cesium Chloride (CsCl) ultracentrifugation toward scalable chromatography.

Figure 2: Scalable GMP Manufacturing Workflow From harvest to final fill-finish.

Caption: The "Polishing" step (Green) utilizing Anion Exchange (AEX) is the critical control point for separating empty capsids (pI ~6.3) from full capsids (pI ~5.9).

PART 4: ANALYTICAL CHARACTERIZATION (QC)

Regulatory bodies (FDA/EMA) require rigorous quantification of the Vector Genome (VG) Titer and Capsid Titer .

Titer Quantification: qPCR vs. ddPCR

Droplet Digital PCR (ddPCR) has superseded qPCR as the industry standard due to its absolute quantification capability, eliminating the need for a standard curve.[2][4]

| Metric | qPCR (Quantitative PCR) | ddPCR (Droplet Digital PCR) |

| Method | Relative quantification (Standard Curve) | Absolute quantification (Poisson stats) |

| Precision | Lower (CV 20-30%) | High (CV <10%) |

| Inhibitor Tolerance | Low (Sensitive to media components) | High (Endpoint assay) |

| FDA Status | Acceptable (Legacy) | Preferred (Current Gold Standard) |

Protocol: ddPCR for AAV Titration

-

Capsid Lysis: Dilute AAV sample 1:100. Treat with Proteinase K at 50°C for 1 hour to expose the genome.

-

Restriction Digest: Digest viral genome with a restriction enzyme (e.g., MspI) that does not cut within the amplicon region. This resolves secondary structures (ITRs).

-

Droplet Generation: Mix sample with ddPCR Supermix and primers/probes (targeting the transgene promoter or PolyA). Generate droplets using an automated droplet generator (~20,000 droplets/well).

-

PCR Amplification: Run endpoint PCR.

-

Read: Measure fluorescence. Positive droplets contain the target; negative do not. Calculate copies/mL using Poisson distribution.[5]

References

-

FDA Guidance for Industry. (2020).[6][7] Chemistry, Manufacturing, and Control (CMC) Information for Human Gene Therapy Investigational New Drug Applications (INDs). [Link]

-

Wang, D., Tai, P. W., & Gao, G. (2019). Adeno-associated virus vector as a platform for gene therapy delivery.[1][3][4][5][8][9][10][11][12][13] Nature Reviews Drug Discovery. [Link]

-

Gimpel, A. L., et al. (2021). Analytical methods for process and product characterization of recombinant adeno-associated virus-based gene therapies.[2][4][5][14] Molecular Therapy - Methods & Clinical Development.[1] [Link][2][4][15]

-

Bio-Rad Application Note. (2019). Measuring Adeno-Associated Virus (AAV) Vector Genome Titer Using Droplet Digital PCR. [Link]

-

Grieger, J. C., Soltys, S. M., & Samulski, R. J. (2016). Production of Recombinant Adeno-associated Virus Vectors Using Suspension HEK293 Cells and Continuous Harvest of Vector from the Culture Media for GMP FIX and FLT1 Clinical Vector. Molecular Therapy.[8][11] [Link]

Sources

- 1. opalbiopharma.com [opalbiopharma.com]

- 2. Assessment of Key Factors Impacting Variability in AAV Vector Genome Titration by Digital PCR [mdpi.com]

- 3. Machine-learning-guided Directed Evolution for AAV Capsid Enginee...: Ingenta Connect [ingentaconnect.com]

- 4. Measuring Adeno-Associated Virus (AAV) Vector Genome Titer Using Droplet Digital PCR Protocol [cellandgene.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. bioagilytix.com [bioagilytix.com]

- 7. fda.gov [fda.gov]

- 8. How to address the bottlenecks in AAV manufacturing. | Revvity [revvity.com]

- 9. Frontiers | Structural studies of Parvoviridae capsid assembly and evolution: implications for novel AAV vector design [frontiersin.org]

- 10. Advancing AAV production with high-throughput screening and transcriptomics [insights.bio]

- 11. A qPCR Method for AAV Genome Titer with ddPCR-Level of Accuracy and Precision - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Advancing AAV vector manufacturing: challenges, innovations, and future directions for gene therapy [frontiersin.org]

- 13. Machine-learning-guided Directed Evolution for AAV Capsid Engineering - Fu - Current Pharmaceutical Design [rjraap.com]

- 14. bio-rad.com [bio-rad.com]

- 15. researchgate.net [researchgate.net]

Safety Operating Guide

High-Impact Safety & Operational Guide: Galegine Sulfate

Executive Summary: Beyond the SDS

While standard Safety Data Sheets (SDS) classify Galegine sulfate primarily as an irritant and harmful by ingestion, this assessment is insufficient for advanced research contexts. As the structural precursor to Metformin and the toxic principle of Galega officinalis (Goat's Rue), Galegine is a potent bioactive guanidine derivative .

The Critical Risk: Beyond chemical irritation, the primary operational risk is systemic hypoglycemia via accidental ingestion or mucosal absorption. This guide elevates your safety protocol from "standard chemical handling" to "bioactive compound containment."

Risk Assessment & Hazard Profiling

The following matrix synthesizes chemical properties with pharmacological risks to determine the necessary protection levels.

| Hazard Category | Specific Risk | Mechanism of Action | Severity |

| Pharmacological | Hypoglycemia | Inhibition of mitochondrial complex I; increased peripheral glucose uptake. | High (Systemic) |

| Physical | Dust Inhalation | Hygroscopic powder forms aerosols easily; irritates upper respiratory tract. | Moderate |

| Dermal | Chemical Burns | Guanidine moiety is basic; prolonged contact causes caustic irritation. | Moderate |

| Stability | Hygroscopicity | Absorbs atmospheric moisture, altering stoichiometry and caking. | Operational |

Personal Protective Equipment (PPE) Matrix

Do not rely on single-barrier protection.[1] The following PPE standards are non-negotiable for handling this compound in powder form.

Respiratory Protection[2][3][4][5]

-

Primary Control: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood or a HEPA-filtered balance enclosure .

-

Secondary Control (Outside Hood): If weighing outside containment is unavoidable (not recommended), use a full-face respirator with P100 cartridges . N95 masks are insufficient for fine bioactive salts due to poor facial seal reliability.

Dermal Protection (The "Double-Shell" Protocol)

Guanidine derivatives can penetrate compromised skin.

-

Inner Layer: 4 mil Nitrile (inspection white/blue).

-

Outer Layer: 5-8 mil Extended Cuff Nitrile (different color to visualize breaches).

-

Technique: Tape the inner glove to the lab coat sleeve if high-dust generation is expected.

Ocular Protection[3]

-

Standard: Chemical splash goggles (indirect venting). Safety glasses are inadequate due to the risk of airborne dust entering the eye from the side, which can lead to rapid mucosal absorption.

Operational Workflow: Step-by-Step

This protocol is designed to minimize static discharge (which disperses powder) and prevent cross-contamination.

Phase 1: Preparation

-

Static Mitigation: this compound is a salt and prone to static charge. Place an ionizing bar or anti-static gun inside the balance enclosure 2 minutes prior to weighing.

-

Solvent Staging: Pre-measure your solvent (usually water or DMSO) in a sealed vessel. Do not bring the bulk solvent bottle into the weighing zone.

Phase 2: Active Handling

-

Weighing: Use a disposable anti-static weighing boat. Do not use parchment paper, as the sulfate salt may adhere, leading to inaccurate dosing.

-

Transfer:

-

Incorrect: Pouring powder into solvent (creates splash/aerosol).

-

Correct: Place powder into the receiving vial first. Gently pipette solvent down the side of the vial wall to wash the powder to the bottom.

-

-

Dissolution: Cap the vial immediately. Vortex inside the hood.

Phase 3: Decontamination

-

The "Wet-Wipe" Method: Do not sweep dry powder.

-

Solvent: Use a 10% aqueous ethanol solution. The water solubilizes the salt, while the ethanol aids in wetting the hydrophobic surfaces.

-

Verification: Visually inspect for white residue (salt recrystallization) after the solvent dries.

Visualizing the Safety Logic

The following diagram illustrates the "Closed-Loop" safety protocol required for handling bioactive guanidines.

Caption: The Closed-Loop Safety Protocol ensures that bioactivity risks are contained at every stage, with a feedback loop for spill management.

Emergency Response: Hypoglycemia Awareness

Because Galegine is a metabolic disruptor, standard chemical first aid must be augmented with medical surveillance.

-

In Case of Inhalation/Ingestion:

-

Immediate: Remove victim to fresh air. Rinse mouth with water (do not swallow).[2][3]

-

Surveillance: Monitor for signs of hypoglycemia within 30-60 minutes:

-

Sudden dizziness or confusion.

-

Profuse sweating (diaphoresis).

-

Tremors/Shaking.

-

-

Action: If conscious, provide a source of rapid sugar (glucose gel, juice). Seek emergency medical attention immediately, disclosing the exposure to a "Metformin-like hypoglycemic agent."

-

Disposal & Regulatory Compliance

-

Waste Stream: Segregate as Hazardous Pharmaceutical Waste . Do not dispose of down the drain.

-

Labeling: Label clearly as "this compound – Toxic Bioactive."

-

Container: High-density polyethylene (HDPE) containers are compatible and recommended.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88460, this compound. Retrieved from [Link][4]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Cyanides and related compounds (Guanidine relevance). Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.